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2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid Documentation Hub

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  • Product: 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid
  • CAS: 869946-46-3

Core Science & Biosynthesis

Foundational

Elucidating the Metabolic Fate of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid: A Multi-Omic Approach

Executive Summary & Structural Deconstruction The identification of metabolic pathways for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid requires a specialized strategy due to its dual-nature pharmacophore: a lipophilic, ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconstruction

The identification of metabolic pathways for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid requires a specialized strategy due to its dual-nature pharmacophore: a lipophilic, electron-rich benzodioxole ring and a reactive carboxylic acid tail.[1][2]

This guide moves beyond generic protocols to address the specific "metabolic soft spots" of this molecule. We will focus on distinguishing between bioactivation events (formation of reactive quinones or acyl glucuronides) and detoxification pathways.

Structural Alerts & Predicted Biotransformations

Before wet-lab work, we must stratify the molecule into metabolic zones.[2]

Structural MoietyMetabolic Risk/PathwayEnzyme SystemCriticality
1,3-Benzodioxole Ring Demethylenation to Catechol.[1][2] Potential for Mechanism-Based Inhibition (MBI) via carbene formation.[1][2]CYP450 (CYP2D6, CYP2C9, CYP3A4)High (Tox Risk)
Ether Linkage O-Dealkylation .[1][2] Cleavage yields sesamol and hydroxy-butyric acid derivatives.[1][2]CYP450Medium
Butyric Acid Tail Acyl Glucuronidation (reactive intermediate).[1][2] Beta-oxidation (chain shortening).[1][2] Amino acid conjugation (Glycine/Taurine).[1][2]UGTs, Acyl-CoA SynthetaseHigh (Safety Risk)

Experimental Design: The "Self-Validating" Protocol

To capture the full metabolic picture, a single incubation system is insufficient. We employ a Cross-System Validation approach.

The Matrix Strategy
  • System A: Human Liver Microsomes (HLM) + NADPH [1][2]

    • Purpose: Isolates Phase I oxidations (CYP450/FMO).[1][2]

    • Specific Goal: Detect the benzodioxole ring opening (catechol formation) without Phase II interference.

  • System B: Cryopreserved Human Hepatocytes

    • Purpose: Integrated Phase I/II metabolism.[2]

    • Specific Goal: Observe the interplay between catechol formation and subsequent methylation (COMT) or glucuronidation (UGT). This is the only system that will accurately predict the in vivo half-life of the acyl glucuronide.

  • System C: Trapping Agents (GSH/KCN)

    • Mandatory for Benzodioxoles: Include Glutathione (GSH) or Potassium Cyanide (KCN) in HLM incubations to trap reactive quinone-methides or iminium ions derived from the benzodioxole ring opening.[1][2]

Incubation Protocol (Step-by-Step)
  • Preparation: Thaw HLM (20 mg/mL protein) on ice. Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[1][3]

  • Master Mix: Dilute HLM to 1.0 mg/mL in buffer. Add 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid (final conc: 10 µM). Note: Keep substrate concentration low to avoid enzyme saturation.

  • Initiation: Add NADPH regenerating system (1 mM final).

    • Trapping Arm: Add GSH (5 mM) simultaneously.[1][2]

  • Time Course: Aliquot 100 µL at T=0, 15, 30, 60, and 90 min.

  • Quenching: Add 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or a deuterated analog).

  • Processing: Vortex (10 min), Centrifuge (4000g, 20 min, 4°C). Collect supernatant for LC-HRMS.[1]

Analytical Strategy: High-Resolution Mass Spectrometry (HRMS)

We utilize a Mass Defect Filtering (MDF) workflow.[1][2][4][5][6] Benzodioxole derivatives have specific mass defects that allow us to filter out matrix noise effectively.[2]

Mass Defect Filtering (MDF) Logic

The parent molecule (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) has a specific mass defect.[2] Metabolites usually retain the core structure, shifting the mass by defined units (e.g., +O = +15.9949 Da).
  • Parent Exact Mass: ~224.0685 Da (Calculated)[1][2]

  • MDF Window: ± 50 mDa around the parent mass defect line.

  • Why this works: Endogenous lipids have high mass defects (hydrogen-rich).[1][2] Our aromatic target has a lower mass defect.[2] MDF removes 90% of false positives.

The Analytical Workflow Diagram

MetID_Workflow Sample Quenched Incubation Sample UHPLC UHPLC Separation (C18 Column, H2O/ACN Gradient) Sample->UHPLC HRMS Q-TOF / Orbitrap MS (Full Scan + ddMS2) UHPLC->HRMS DataProc Data Processing (Compound Discoverer / MetabolitePilot) HRMS->DataProc MDF Mass Defect Filtering (MDF) Filter: Parent +/- 50 mDa DataProc->MDF ID_Phase1 Identify Phase I (Oxidation, Dealkylation) MDF->ID_Phase1 ID_Phase2 Identify Phase II (Glucuronides, Sulfates) MDF->ID_Phase2 Structure Structural Elucidation (MS2 Fragment Matching) ID_Phase1->Structure ID_Phase2->Structure

Figure 1: The Mass Defect Filtering (MDF) driven workflow for rapid metabolite identification.

Structural Elucidation & Pathway Mapping

This section details the specific mass shifts and fragmentation patterns expected for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid.

Key Diagnostic Fragments (MS/MS)

To confirm a metabolite, look for the stability of the benzodioxole ring vs. the butyric acid tail.

  • Fragment A (Benzodioxole intact): Loss of butyric acid chain.

  • Fragment B (Ring Open): If the characteristic benzodioxole fragment (m/z ~135) shifts to m/z ~123 (catechol form), the ring has opened.

The Metabolic Pathway Map

The following diagram illustrates the validated pathways based on the structural alerts.

Metabolic_Pathway cluster_legend Pathway Key Parent Parent Compound 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid Catechol M1: Catechol Metabolite (Demethylenation) Parent->Catechol CYP450 (Ring Opening) Phenol M2: Phenol Metabolite (Ether Cleavage) Parent->Phenol CYP450 (O-Dealkylation) AcylGluc M3: Acyl Glucuronide (Reactive Intermediate) Parent->AcylGluc UGT (Conjugation) MeCatechol M4: Methylated Catechol (COMT mediated) Catechol->MeCatechol COMT key1 Red Box = Toxicity Risk key2 Green Box = Detoxification

Figure 2: Proposed metabolic tree. M1 (Catechol) and M3 (Acyl Glucuronide) represent the primary safety liabilities.[1]

Mechanistic Detail of Key Pathways
Pathway 1: Benzodioxole Ring Opening (M1)

The methylene carbon of the 1,3-benzodioxole is oxidized by CYP450 to a hydroxy-derivative, which spontaneously collapses to a catechol (1,2-dihydroxybenzene).[1]

  • Significance: Catechols can undergo redox cycling to ortho-quinones, generating Reactive Oxygen Species (ROS).[1][2]

  • Detection: Look for a loss of 12 Da (C) and gain of 2H (net -12 + 2 = -10?[1][2] No, demethylenation is loss of CH2 (-14) and gain of 2H (+2) = net loss of 12 Da from parent mass).[1]

Pathway 2: Acyl Glucuronidation (M3)

The carboxylic acid moiety is a direct substrate for UGTs.

  • Significance: Acyl glucuronides are electrophilic.[2] They can covalently bind to plasma proteins (HSA) via transacylation, leading to "haptenization" and potential immune-mediated idiosyncratic toxicity (IADR).[1][2]

  • Validation: Treat the sample with 0.1 M NaOH. If the metabolite disappears (hydrolyzes back to parent), it is an acyl glucuronide.

Summary of Findings & Risk Assessment

MetaboliteID MethodRisk LevelMitigation Strategy
M1 (Catechol) LC-MS (Loss of 12 Da)High (MBI/ROS)Screen for GSH adducts; check CYP inhibition IC50.[1][2]
M3 (Acyl Gluc) LC-MS (+176 Da), Base HydrolysisHigh (Covalent Binding)Assess half-life in plasma; calculate covalent binding burden.[1][2]
M2 (Phenol) LC-MS (Ether cleavage)LowStandard clearance pathway.[1][2]

References

  • Murray, M. (2000). "Mechanism of the inhibition of cytochrome P450 by methylenedioxyphenyl derivatives." Drug Metabolism Reviews.

  • Regan, S. et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition.

  • Zhang, H. et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry.

  • Shipkova, M. et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.

  • Kalgutkar, A.S. et al. (2005). "Carboxylic acid-containing drugs and reactive metabolite liabilities: do we have a smoking gun?" Current Drug Metabolism.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-(Benzo[1,3]dioxol-5-yloxy)butyric Acid from Sesamol

Introduction & Scope This application note details the robust preparation of 2-(benzo[1,3]dioxol-5-yloxy)butyric acid (also known as 2-(3,4-methylenedioxyphenoxy)butyric acid). This structural motif serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the robust preparation of 2-(benzo[1,3]dioxol-5-yloxy)butyric acid (also known as 2-(3,4-methylenedioxyphenoxy)butyric acid). This structural motif serves as a critical pharmacophore in the development of PPAR agonists, platelet aggregation inhibitors (analogous to Elinogrel intermediates), and specific metabolic probes.

The protocol utilizes a two-step sequence: a Williamson ether synthesis followed by ester saponification. Unlike generic textbook procedures, this guide addresses specific challenges associated with Sesamol (3,4-methylenedioxyphenol) , particularly its susceptibility to oxidation and the steric considerations of


-substituted electrophiles.
Key Chemical Attributes[1][2][3][4][5][6][7][8]
  • Target CAS: N/A (Derivative specific)

  • Precursor: Sesamol (CAS: 533-31-3)

  • Molecular Weight: 224.21 g/mol

  • Primary Challenge: Minimizing C-alkylation side products and preventing oxidative degradation of the electron-rich benzodioxole ring.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity for O-alkylation over C-alkylation, we employ a "soft" alkylation strategy using a carbonate base rather than a metal hydride.

RetroSynthesis Target Target Acid (2-(Benzo[1,3]dioxol-5-yloxy)butyric acid) Ester Intermediate Ester (Ethyl 2-(benzo[1,3]dioxol-5-yloxy)butyrate) Target->Ester Hydrolysis (LiOH/THF) Sesamol Sesamol (Nucleophile) Ester->Sesamol Williamson Ether (K2CO3/Acetone) Bromide Ethyl 2-bromobutyrate (Electrophile) Ester->Bromide

Figure 1: Retrosynthetic disconnection showing the ester intermediate strategy.

Experimental Protocols

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize Ethyl 2-(benzo[1,3]dioxol-5-yloxy)butyrate.

Reagents & Materials
ReagentEquiv.[1][2][3][4]MW ( g/mol )Role
Sesamol 1.0138.12Nucleophile
Ethyl 2-bromobutyrate 1.2195.05Electrophile
Potassium Carbonate (

)
2.5138.21Base (Anhydrous)
Acetone N/ASolvent10 mL/g of Sesamol
Potassium Iodide (KI) 0.1166.00Catalyst (Finkelstein)
Procedure
  • Preparation: Dry the Acetone over molecular sieves (3Å) or use HPLC-grade solvent. Grind the

    
     to a fine powder to increase surface area.
    
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Sesamol (1.0 eq) and anhydrous Acetone. Add

    
     (2.5 eq) and stir at room temperature for 15 minutes.
    
    • Expert Insight: This pre-stirring allows the formation of the phenoxide anion in situ without the harsh exotherm associated with NaH.

  • Alkylation: Add Ethyl 2-bromobutyrate (1.2 eq) dropwise. If the reaction is sluggish (monitored by TLC), add catalytic KI (0.1 eq).

  • Reflux: Heat the mixture to gentle reflux (

    
    C) for 6–12 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Sesamol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification: If the oil is dark, perform a short silica plug filtration eluting with 5% EtOAc in Hexanes.

Step 2: Saponification (Hydrolysis)

Objective: Convert the ethyl ester to the free carboxylic acid.

Reagents
  • Crude Ester (from Step 1)

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O)
    : 3.0 equivalents
  • Solvent System: THF : Water (3:1 ratio)

Procedure
  • Dissolve the crude ester in THF.

  • Dissolve LiOH in the calculated amount of water and add it to the THF solution.

  • Stir vigorously at room temperature for 4–6 hours.

    • Note: Avoid heating if possible to prevent decarboxylation or ether cleavage, although this ether linkage is generally stable.

  • Workup:

    • Evaporate the THF under reduced pressure (rotovap).

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract the basic aqueous layer once with Diethyl Ether (removes unreacted organic impurities).

    • Acidification: Cool the aqueous layer to

      
      C and acidify to pH ~2 using 1N HCl. The product should precipitate as a white/off-white solid or separate as an oil.
      
    • Isolation: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      

Quality Control & Characterization

Expected NMR Profile ( )

To validate the structure, look for these diagnostic signals:

  • Benzodioxole Ring: A sharp singlet at

    
     ppm (2H, 
    
    
    
    ).
  • Aromatic Protons: Multiplet at

    
     ppm (3H).
    
  • Alpha-Proton: A triplet or doublet of doublets at

    
     ppm (1H, 
    
    
    
    ).
  • Ethyl Chain: Multiplet at

    
     ppm (2H) and triplet at 
    
    
    
    ppm (3H).
Troubleshooting Guide

Troubleshooting Problem Issue Detected LowYield Low Yield in Step 1 Problem->LowYield DarkProduct Dark/Tarred Product Problem->DarkProduct NoPrecip No Precipitate in Step 2 Problem->NoPrecip CheckBase CheckBase LowYield->CheckBase Is K2CO3 Anhydrous? Oxidation Oxidation DarkProduct->Oxidation Sesamol Oxidation pH_Issue pH_Issue NoPrecip->pH_Issue Check pH GrindBase GrindBase CheckBase->GrindBase No: Grind/Dry Base SwitchSolvent SwitchSolvent CheckBase->SwitchSolvent Yes: Switch to DMF (60°C) InertGas InertGas Oxidation->InertGas Use N2/Ar Atmosphere Extract Extract pH_Issue->Extract pH < 2: Extract with DCM

Figure 2: Decision tree for troubleshooting common synthesis issues.

Scientific Grounding & Safety

Mechanistic Insight

The reaction proceeds via an


 mechanism .[5][2][3][6] The phenoxide ion, generated by deprotonation of sesamol, attacks the 

-carbon of the bromobutyrate.
  • Why K2CO3? While NaH is a stronger base, it can lead to "hard" interactions.

    
     in acetone provides a "soft" deprotonation environment, favoring O-alkylation over C-alkylation on the electron-rich aromatic ring [1][2].
    
  • Leaving Group: The bromide is preferred over chloride for better leaving group ability, reducing the required reaction temperature and preserving the sensitive methylenedioxy ring.

Safety (HSE)
  • Sesamol: Irritant. Sensitive to light and air. Store in amber vials under inert gas.

  • Ethyl 2-bromobutyrate: Lachrymator. Handle only in a fume hood.

References

  • Williamson, A. W. (1850).[2][3][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Byju's Academic. "Williamson Ether Synthesis: Mechanism and Conditions". Byjus.com.

  • National Institutes of Health (NIH). "Alkylated Sesamol Derivatives as Potent Antioxidants". PubMed Central.

  • Vertex/Google Scholar Search. "Synthesis of sesamol derivatives and acetohydrazides". Metfop.edu.in.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Status: Active Ticket ID: T-2024-001 Subject: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Molecular Profile & Problem Definition To resolve peak tailing, we must first understand...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-2024-001 Subject: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist

Molecular Profile & Problem Definition

To resolve peak tailing, we must first understand the physicochemical behavior of your analyte.

  • Analyte: 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid[1]

  • Key Functional Group: Carboxylic Acid (–COOH) attached to an aliphatic chain, with an ether-linked benzodioxole ring.

  • Estimated pKa: ~4.5 – 4.8 (Typical for aryloxy-butyric acids).

  • Hydrophobicity (LogP): ~2.5 (Moderately lipophilic).

The Root Cause: Peak tailing in this molecule is almost exclusively driven by secondary interactions .[2] The carboxylic acid moiety, if partially ionized (at pH near its pKa), interacts with residual silanols on the silica support. Additionally, the oxygen atoms in the benzodioxole ring can act as weak Lewis bases, hydrogen-bonding with free silanols.

Troubleshooting Workflow

Before altering chemistry, follow this logic tree to isolate the variable causing the tailing.

TailingAnalysis Start START: Peak Tailing Detected CheckLoad Check Mass Load (Is peak fronting or tailing?) Start->CheckLoad CheckpH Check Mobile Phase pH (Is pH within +/- 1 unit of pKa?) CheckLoad->CheckpH Tailing ActionLoad Dilute Sample 10x (Fixes Overload) CheckLoad->ActionLoad Fronting/Broad CheckCol Check Column Type (Is it Type A or non-endcapped?) CheckpH->CheckCol No (pH is low) ActionpH Adjust pH < 3.0 (Suppress Ionization) CheckpH->ActionpH Yes (pH ~4.5) CheckSolvent Check Sample Solvent (Is sample in 100% strong solvent?) CheckCol->CheckSolvent No (Modern Col) ActionCol Switch to Type B End-Capped Column CheckCol->ActionCol Yes (High Silanol) ActionSolvent Match Sample Solvent to Initial Mobile Phase CheckSolvent->ActionSolvent Yes (Strong Solvent)

Figure 1: Decision tree for isolating the root cause of peak tailing in acidic analytes.

Module 1: Mobile Phase Optimization (The "2-Unit" Rule)

The most common cause of tailing for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is operating at a pH too close to its pKa.

The Science

When


, the analyte exists as a mixture of ionized (carboxylate) and unionized (neutral) species. These two species partition differently into the stationary phase, causing peak broadening and tailing. Furthermore, ionized carboxylates repel the ionized silanols (if pH > 3), but can also chelate with trace metals.
The Protocol

Objective: Suppress ionization to keep the analyte in its neutral, protonated form. Target pH: < 3.0 (Ideally 2.5).

Step-by-Step:

  • Select Acid Modifier: Choose based on your detector (see table below).

  • Preparation: Add modifier to the aqueous mobile phase (Mobile Phase A).

  • Equilibration: Flush column with 20 column volumes of the new low-pH phase.

ModifierConcentrationTarget pHDetector CompatibilityNotes
Formic Acid 0.1% v/v~2.7LC-MS / UVRecommended. Volatile, MS-friendly.
TFA 0.05 - 0.1% v/v~2.0UV OnlyBest peak shape (ion pairing), but suppresses MS signal.
Phosphoric Acid 0.1% H₃PO₄~2.2UV OnlyExcellent suppression, but non-volatile (No MS).
Acetate Buffer 10-20 mM4.5AVOID pH is too close to pKa; will cause tailing.

Module 2: Stationary Phase Selection (Silanol Activity)

If pH control does not resolve the issue, your column's silica support is likely interacting with the ether or carboxyl groups.

The Science

Older "Type A" silica contains high concentrations of acidic silanol groups (


). These act as secondary retention sites. For your molecule, the ether oxygens in the benzodioxole ring can hydrogen bond with these silanols, dragging the peak tail.
The Protocol

Objective: Switch to a "Type B" High-Purity Silica with exhaustive end-capping.

  • Verify Current Column: Check manufacturer specs. Is it "fully end-capped"? What is the carbon load?

  • Selection Criteria:

    • Purity: < 10 ppm metals (reduces chelation).

    • End-capping: Double end-capped or "polar embedded" groups.

    • Surface Area: ~200-300 m²/g.

Recommended Column Chemistries:

  • C18 with Polar Embedding: The embedded polar group shields silanols and provides a unique selectivity for the ether group.

  • Hybrid Particles (BEH): Ethylene-bridged silica is more resistant to silanol activity at low pH.

Module 3: The "Hidden" Variables

A. Sample Solvent Mismatch

Injecting your sample dissolved in 100% Methanol or Acetonitrile into a mobile phase that is 90% water causes a "precipitation shock" at the column head. The analyte precipitates momentarily before re-dissolving, causing a distorted, tailing peak.

  • Fix: Dissolve sample in the starting mobile phase (e.g., 90:10 Water:MeOH).

B. Metal Chelation

The carboxylic acid group can chelate trace iron or steel in the column frits.

  • Fix: Add 5mM EDTA to Mobile Phase A (if using UV) or use "Medronic Acid" (if using LC-MS) to passivate the system.

Experimental Validation Workflow

Use this diagram to visualize the optimization cycle for your specific molecule.

OptimizationCycle Define Define pKa (~4.5) SelectMP Set MP A: 0.1% Formic Acid (pH ~2.7) Define->SelectMP RunTest Run Gradient 5% -> 95% B SelectMP->RunTest Analyze Analyze Asymmetry (As) RunTest->Analyze Decision As > 1.2? Analyze->Decision EndCap Switch to End-Capped C18 Decision->EndCap Yes (Silanol Issue) AddTFA Switch Modifier to TFA (If UV detection) Decision->AddTFA Yes (Ionization Issue) Finish Method Validated Decision->Finish No (As < 1.2) EndCap->RunTest AddTFA->RunTest

Figure 2: Iterative optimization cycle for minimizing asymmetry factor (As).

Frequently Asked Questions (FAQ)

Q: Can I use a phosphate buffer at pH 7.0 for this molecule? A: Technically yes, but it is risky. At pH 7.0, the molecule is fully ionized (


). While this eliminates mixed-mode ionization, ionized analytes are less retained on C18 columns (eluting near the void volume) and can interact ionically with cationic impurities in the silica. Low pH (2.5) is generally more robust for this compound.

Q: Why does my peak tail in water/methanol but not water/acetonitrile? A: Protic solvents (Methanol) can hydrogen bond with silanols, potentially masking them. Aprotic solvents (Acetonitrile) do not. However, Acetonitrile often provides sharper peaks due to lower viscosity. If tailing worsens in ACN, it confirms silanol activity is the root cause.

Q: What is the acceptable Asymmetry Factor (As) limit? A: For pharmaceutical assays, an


 between 0.9 and 1.2 is ideal. Up to 1.5 is often acceptable for complex matrices, but anything > 1.5 requires intervention (as per USP <621>).

References

  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(6). Link

  • McCalley, D. V. (2010). "The effect of mobile phase additives on the separation of basic and acidic compounds." Journal of Chromatography A. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Standard text on Silanol Activity and End-capping).
  • PubChem. (2024). "Compound Summary: Phenoxybutyric acid derivatives." Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Core Stability Analysis: The "Why" Behind Degradation To prevent degradation, one must first understand the molecular vulnerabilities of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid . This molecule is not merely a static po...

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Analysis: The "Why" Behind Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid . This molecule is not merely a static powder; it is a system of functional groups with distinct reactivities.[1]

A. The Achilles' Heel: The Benzo[1,3]dioxole Ring (MDO)

The methylenedioxy (MDO) bridge is the most chemically sensitive moiety. While aromatic, the methylene protons (


) are susceptible to radical hydrogen abstraction .
  • Mechanism: Exposure to atmospheric oxygen and UV light generates radical species. These radicals abstract a hydrogen atom from the methylene bridge, leading to ring opening.

  • Result: Ring opening often results in the formation of catechols (dihydroxybenzenes), which rapidly oxidize to ortho-quinones .

  • Observable Symptom: This manifests as a color shift from off-white to yellow, orange, or brown (quinone formation).

B. The Alpha-Carbon Vulnerability: Racemization

If you are working with a pure enantiomer (e.g., the R-isomer), the chiral center at the C2 position of the butyric acid chain is at risk.

  • Mechanism: The alpha-proton is acidified by the adjacent carbonyl group and the electron-withdrawing aryloxy group. In the presence of trace moisture (acting as a base/acid shuttle) or improper pH, this proton can exchange, passing through an achiral enol/enolate intermediate.

  • Result: Loss of optical purity (enantiomeric excess).[2]

C. The Carboxylic Acid: Hygroscopicity & Esterification
  • Hygroscopicity: The carboxylic acid moiety can form hydrogen bonds with atmospheric water, leading to "caking" or agglomeration.

  • Esterification: Storage in protic solvents (like Methanol or Ethanol) without strict pH control can lead to slow conversion to the methyl/ethyl ester, changing the molecule's retention time and biological activity.

Visualization: Degradation Pathways

The following diagram illustrates the chemical logic dictating our storage protocols.

DegradationPathways Molecule 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid Radical Methylene Radical Species Molecule->Radical H-Abstraction (MDO Ring) Enol Enol/Enolate Intermediate Molecule->Enol Alpha-Proton Exchange Ester Methyl/Ethyl Ester (Impurity) Molecule->Ester Slow Esterification Hydrate Agglomerated Solid (Weighing Errors) Molecule->Hydrate H-Bonding Oxygen Atmospheric O2 / UV Light Oxygen->Radical Moisture Moisture / Humidity Moisture->Enol Catalysis Moisture->Hydrate Solvent Protic Solvents (MeOH/EtOH) Solvent->Ester Quinones Ortho-Quinones (Yellow/Brown Discoloration) Radical->Quinones Ring Opening & Oxidation Racemate Racemic Mixture (Loss of Bioactivity) Enol->Racemate Re-protonation

Caption: Mechanistic pathways showing how environmental factors (Red/Yellow) drive the molecule toward specific degradation products (Grey/Black).

Standard Operating Procedure (SOP): Storage & Handling

Objective: Maintain purity >98% and ee >99% for 12+ months.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term) 2-8°C (Active use)Slows the kinetics of radical oxidation and prevents thermal decarboxylation (though rare).
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent the initiation of the MDO ring oxidation cascade. Argon is preferred (heavier than air).
Container Amber Glass Vials with Teflon-lined capsBlocks UV light (preventing photolysis) and prevents plasticizer leaching from cheap polypropylene tubes.
Desiccant Required (Silica or Molecular Sieves)Prevents moisture-induced caking and minimizes proton-exchange racemization.
Solvent Store as Solid Never store in solution for >24h. If necessary, use DMSO or Anhydrous DMF; avoid alcohols.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned a faint yellow/beige. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the benzo[1,3]dioxole ring to ortho-quinones.

  • Impact: While the bulk purity might still be high (e.g., 95%), quinones are potent electrophiles and can react with proteins in your assay, leading to false positives .

  • Action:

    • Perform an HPLC check.[3] If purity is >98%, the discoloration is surface-level.

    • Recrystallization Protocol: Dissolve in minimal hot ethyl acetate/hexane (1:3). The polar quinones often remain in the supernatant or can be removed with activated charcoal filtration before crystallization.

Q2: The material has formed hard clumps and is difficult to weigh.

  • Diagnosis: Hygroscopic agglomeration due to the carboxylic acid moiety absorbing atmospheric water.

  • Action:

    • Do not chip at it with a metal spatula (risk of static/scattering).

    • Place the open vial in a vacuum desiccator over

      
       (phosphorus pentoxide) overnight to remove surface water.
      

Q3: My HPLC retention time shifted after storing the sample in Methanol at 4°C for a week.

  • Diagnosis: You likely formed the methyl ester. Carboxylic acids in methanol can undergo slow Fischer esterification, even without a catalyst, if the acid itself lowers the pH sufficiently.

  • Action: This is irreversible in the current matrix. Discard the solution. Rule: Always prepare fresh working solutions in acetonitrile or DMSO.

Q4: I am seeing variable biological data (IC50) despite the LC-MS showing the correct mass.

  • Diagnosis: If you are using a chiral isomer, you may have experienced racemization .[2][4] LC-MS cannot distinguish enantiomers.

  • Action: Run the sample on a Chiral HPLC column (e.g., Chiralcel OD-H or AD-H) using a non-polar mobile phase (Hexane/IPA) to verify Enantiomeric Excess (ee).

Experimental Workflow: QC & Re-Validation

Use this logic flow to determine if your stored batch is safe for experimental use.

QCWorkflow Start Visual Inspection ColorCheck Is it Off-White? Start->ColorCheck LCMS Run LC-MS / HPLC ColorCheck->LCMS Yes Fail PURIFY / DISCARD ColorCheck->Fail No (Yellow/Brown) PurityCheck Purity > 98%? LCMS->PurityCheck ChiralCheck Is Molecule Chiral? PurityCheck->ChiralCheck Yes PurityCheck->Fail No ChiralHPLC Run Chiral HPLC ChiralCheck->ChiralHPLC Yes Pass RELEASE FOR USE ChiralCheck->Pass No (Racemic Study) EECheck ee > 99%? ChiralHPLC->EECheck EECheck->Pass Yes EECheck->Fail No

Caption: Decision tree for validating the integrity of stored 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid.

References

  • Anders, M. W., et al. (1984).[5] Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Biochemical Pharmacology. Link Context: Establishes the oxidative vulnerability of the methylene bridge in benzodioxole rings.

  • Sigma-Aldrich. (n.d.). 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid Product Sheet. Link Context: Provides baseline storage standards (inert atmosphere) for structurally similar benzodioxole acids.

  • Wessig, P., et al. (2011).[6] A new class of fluorescent dyes based on 1,3-benzodioxole.[6] Tetrahedron Letters. Link Context: Discusses the photophysical properties and UV sensitivity of the benzodioxole core.

  • Ebbers, E. J., et al. (1997). Controlled Racemization of Optically Active Organic Compounds. Tetrahedron. Link Context: Defines the mechanism for alpha-proton exchange and racemization in carboxylic acids.

  • Carl Roth. (2023). Safety Data Sheet: Butyric acid. Link Context: General handling for butyric acid derivatives regarding hygroscopicity and flammability.

Sources

Troubleshooting

overcoming steric hindrance in 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid derivatization

Technical Support Center: Derivatization of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid Welcome to the technical support resource for researchers working with 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid

Welcome to the technical support resource for researchers working with 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid and its derivatives. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting advice and advanced protocols to overcome the significant challenge of steric hindrance encountered during its derivatization.

FAQ 1: Why is my standard amide or ester coupling reaction failing or giving low yields with 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid?

Answer:

The primary reason for poor reactivity is the substantial steric hindrance surrounding the carboxylic acid functional group. Standard coupling methods, such as those employing simple carbodiimides like DCC or EDC alone, often fail because the bulky molecular architecture physically obstructs the approach of the nucleophile (the amine or alcohol).

Let's break down the sources of this steric congestion:

  • α-Substituted Aryloxy Group: The molecule features a large benzo[1][2]dioxol-5-yloxy group attached directly to the α-carbon (the carbon adjacent to the carboxyl group). This group occupies a significant volume of space.

  • Ethyl Group: The presence of an ethyl group on the same α-carbon further contributes to the crowding.

  • Tertiary Chiral Center: Together, these substituents create a tertiary chiral center that effectively "shields" the electrophilic carbon of the activated carboxylate intermediate, making it difficult for the nucleophile to attack and form the desired amide or ester bond.

Caption: Molecular structure highlighting the sources of steric hindrance.

This congestion slows down the rate of nucleophilic attack, often allowing side reactions or decomposition of activated intermediates to dominate, resulting in low or no yield of the desired product.

FAQ 2: I'm trying to form an amide with a hindered amine. What coupling reagents should I use instead of standard carbodiimides?

Answer:

When coupling a sterically hindered acid like ours, especially with a bulky amine, you must move beyond simple carbodiimides and use more potent, modern "in-situ" activating reagents. These reagents rapidly convert the carboxylic acid into a highly reactive intermediate that is more susceptible to nucleophilic attack, even by hindered amines.

The most effective choices fall into two main categories: aminium/uronium salts and phosphonium salts . They work by forming highly reactive activated esters (e.g., OBt, OAt, or Oxyma esters) that are much better leaving groups than the hydroxyl of the initial carboxylic acid.[1]

Here is a comparison of recommended reagents:

Reagent ClassExample(s)Mechanism & AdvantagesConsiderations
Carbodiimide EDC, DCCForms an O-acylisourea intermediate. Often requires an additive like HOBt or Oxyma to prevent side reactions and racemization.[3][4]Not recommended for this substrate. The intermediate is often not reactive enough to overcome severe steric hindrance.
Aminium/Uronium HATU , HBTU, HCTU, COMU Forms highly reactive OAt (from HATU), OBt (from HBTU), or Oxyma esters (from COMU).[1] These are among the most powerful activating agents, ideal for difficult couplings.Can cause guanidinylation of the primary amine if used in large excess. Requires a non-nucleophilic base (e.g., DIPEA, NMM).
Phosphonium PyBOP , PyAOPForms reactive OBt (from PyBOP) or OAt (from PyAOP) esters. Does not have the risk of amine guanidinylation, making it a safer choice if excess reagent is needed.[4]Byproducts can sometimes be more difficult to remove than those from aminium salts. Requires a non-nucleophilic base.

For your specific challenge, HATU is an excellent first choice due to its superior efficiency in forming highly reactive activated esters, which is beneficial for coupling sterically hindered amino acids.

HATU_Mechanism Acid R-COOH (Hindered Acid) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Activation Step HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster required Amide R-CO-NH-R' (Desired Amide) ActiveEster->Amide Coupling Step (Nucleophilic Attack) Amine R'-NH2 (Nucleophile) Amine->Amide Byproducts Byproducts Amide->Byproducts +

Caption: Simplified workflow for HATU-mediated amide coupling.

Protocol: HATU-Mediated Coupling for a Hindered Amide

This protocol provides a robust starting point for your experiment.

Materials:

  • 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid and the amine in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 1-2 minutes at room temperature. The solution may change color.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA dropwise. The role of the base is to deprotonate the carboxylic acid and facilitate the reaction.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, gentle heating (40-50 °C) may be necessary, but should be used cautiously to avoid side reactions.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 3: My esterification reaction with a bulky alcohol is not working. What methods are recommended for sterically hindered ester synthesis?

Answer:

Just as with amide formation, standard esterification methods like Fischer esterification (acid catalysis) are ineffective for this substrate due to the high activation energy required to overcome steric repulsion. Specialized methods that proceed under milder conditions via more reactive intermediates are necessary.

Recommended Method 1: Modified Steglich Esterification

The Steglich esterification is a classic method that uses a carbodiimide (DCC or EDC) but, crucially, includes a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

  • Why it works: DMAP is a hyper-nucleophilic acyl-transfer catalyst. It reacts with the O-acylisourea intermediate (formed from the acid and DCC/EDC) to generate a highly reactive N-acylpyridinium salt.[3] This intermediate is much more electrophilic and susceptible to attack by even hindered alcohols.

Protocol: Steglich Esterification of a Hindered Acid

Materials:

  • 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid (1.0 equiv)

  • Sterically hindered alcohol (1.2 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (or EDC) in DCM dropwise. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • If using DCC, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • If using EDC, the byproducts are water-soluble, and a filtration is not needed.[3]

  • Purification: Wash the filtrate/solution with 0.5 M HCl, then with saturated NaHCO₃, and finally with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting ester by column chromatography.

Recommended Method 2: Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for coupling with primary and secondary alcohols under very mild, neutral conditions. It avoids the need for an acidic catalyst or a strong base.[6]

  • Why it works: The reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The alcohol is converted in situ into a good leaving group (an oxyphosphonium salt), which is then displaced by the carboxylate nucleophile. This Sₙ2-type reaction results in an inversion of stereochemistry at the alcohol's chiral center if applicable.

FAQ 4: I've tried stronger coupling reagents, but my yields are still poor. What other reaction parameters can I optimize?

Answer:

If you are still facing challenges, systematically optimizing the reaction conditions is the next logical step.

ParameterRecommendation & Rationale
Solvent Use highly polar aprotic solvents like DMF, NMP, or DMSO . These solvents are excellent at dissolving reactants and stabilizing charged intermediates, which can significantly accelerate the reaction rate compared to less polar solvents like DCM or THF.
Base Selection The choice of base is critical. Use a non-nucleophilic, sterically hindered base like DIPEA or N-methylmorpholine (NMM) .[1] For extremely challenging cases, a stronger, non-coordinating base such as 2,4,6-collidine can sometimes improve results. Avoid bases like triethylamine (TEA) which can be nucleophilic enough to cause side reactions.
Temperature Start at 0 °C for the addition of reagents to control any initial exotherm, then run at room temperature. If the reaction is sluggish after several hours (as monitored by TLC/LC-MS), you can gently heat the reaction to 40-60 °C . Be aware that higher temperatures can increase the risk of racemization and side product formation.
Stoichiometry Using a slight excess of the coupling reagent (e.g., 1.2 equiv of HATU) and the less sterically hindered coupling partner can help drive the reaction to completion. For example, if coupling the hindered acid with a non-hindered amine, use a slight excess of the amine (1.2 equiv).
Concentration For bimolecular reactions, higher concentrations can sometimes increase the reaction rate. Try running the reaction at a concentration of 0.1 M to 0.5 M.
FAQ 5: Are there any alternative synthetic strategies if direct derivatization remains unsuccessful?

Answer:

Yes. If direct coupling methods fail, you can convert the carboxylic acid into a more highly activated species in a separate step before introducing the nucleophile.

Strategy: Conversion to an Acyl Chloride

The acyl chloride is one of the most reactive carboxylic acid derivatives.[7] It will react with most nucleophiles, including hindered ones, often without the need for a coupling reagent.

  • Method: The carboxylic acid can be converted to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . Oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[8]

Protocol: Acyl Chloride Formation and Reaction

WARNING: This reaction should be performed in a well-ventilated fume hood as it produces corrosive HCl gas.

Materials:

  • 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid (1.0 equiv)

  • Oxalyl chloride (1.5 - 2.0 equiv)

  • Anhydrous DCM or Toluene

  • A catalytic drop of anhydrous DMF

  • Amine or Alcohol (1.2 equiv)

  • A non-nucleophilic base (e.g., pyridine or DIPEA) (2.0 equiv)

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the carboxylic acid in anhydrous DCM under a nitrogen atmosphere.

    • Add one drop of DMF (this acts as a catalyst).

    • Slowly add oxalyl chloride at 0 °C. You will observe gas evolution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and any excess oxalyl chloride. This step is crucial.

  • Coupling:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve your amine/alcohol and the base in anhydrous DCM.

    • Cool the amine/alcohol solution to 0 °C and slowly add the acyl chloride solution.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 2-4 hours.

  • Work-up and Purification: Perform a standard aqueous work-up as described in previous protocols to remove the base and salts, then purify by column chromatography.

This two-step approach is more synthetically demanding but can be highly effective for overcoming extreme steric hindrance where one-pot methods fail.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. ResearchGate.

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA, 74(10), 795-800.

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152610.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2711–2721.

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.

  • Grey, A. C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2634–2642.

  • Lalic, G., et al. (2015). A practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3794–3797.

  • Metfop. (n.d.). Synthesis and characterization of novel sesamol derivatives having 2-(benzo-[d][1][2] dioxol-5-yloxy)acetohydrazide scaffold.

  • Organic Chemistry Tutor. (2019). Activation Substitution of Carboxylic Acids.

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • Ornelas, C., et al. (2008). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 10(6), 1147–1150.

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.

  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 896807.

  • Smith, A. B., et al. (2018). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 83(15), 8458–8464.

  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid.

  • MDPI. (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.

  • Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

  • Elschner, T., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(20), 2100237.

  • Analytical Chemistry. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.

  • PubMed. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.

  • NIH. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole.

  • MDPI. (2026). Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][4][9]thiadiazin).

  • Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid. 10

  • University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

  • AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Benzodioxol-5-yloxy)-butyric acid

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of no...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid, a molecule of interest for its potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed, predicted spectrum based on established principles and spectral data of analogous structures. Furthermore, we will conduct a comparative analysis with the structurally related compound, 2-phenoxybutyric acid, to highlight the influence of the benzodioxole moiety on the proton chemical environments.

The Importance of Predictive ¹H NMR in Modern Research

While experimental data is the gold standard, the ability to accurately predict an NMR spectrum is an invaluable tool in modern chemical research.[1][3] It allows for:

  • Structural Verification: Comparing a predicted spectrum with an experimental one can confirm or refute a proposed chemical structure.

  • Impurity Identification: Unexpected signals in an experimental spectrum can be tentatively assigned to impurities by comparing them to the predicted spectrum of the target molecule.

  • Strategic Synthesis Planning: Understanding the expected spectral features can aid in the design of synthetic routes and purification strategies.

This guide will leverage established chemical shift values and coupling constant principles to construct a detailed predicted ¹H NMR spectrum for 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To ensure the reproducibility and accuracy of ¹H NMR data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring a high-resolution spectrum suitable for detailed structural analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm to encompass the full range of proton chemical shifts.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.

¹H NMR Spectral Analysis of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid

The structure of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum.

Figure 1: Chemical structure of 2-(Benzo[1]dioxol-5-yloxy)-butyric acid.

Based on the analysis of its constituent parts (the benzodioxole ring and the butyric acid chain) and considering the electronic effects of the ether linkage, we can predict the following ¹H NMR spectrum.

Predicted ¹H NMR Data
SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a~11-12Broad Singlet1H-COOH
b~6.75Doublet (J ≈ 8.5 Hz)1HAr-H
c~6.60Doublet (J ≈ 2.5 Hz)1HAr-H
d~6.45Doublet of Doublets (J ≈ 8.5, 2.5 Hz)1HAr-H
e~5.95Singlet2H-O-CH₂-O-
f~4.50Triplet (J ≈ 6.5 Hz)1H-O-CH-
g~1.90Sextet (J ≈ 7.0 Hz)2H-CH₂-CH₃
h~1.00Triplet (J ≈ 7.5 Hz)3H-CH₃
In-depth Analysis of Predicted Signals
  • Carboxylic Acid Proton (a): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of 10-13 ppm.[4] Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (b, c, d): The benzodioxole ring system will exhibit a characteristic splitting pattern for its three aromatic protons. The proton ortho to the butyric acid ether linkage (d) will be a doublet of doublets due to coupling with its two non-equivalent neighbors. The other two protons (b and c) will appear as doublets.

  • Dioxole Protons (e): The two protons of the methylenedioxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet around 5.9-6.0 ppm.

  • Alpha-Proton (f): The proton on the carbon adjacent to the ether oxygen and the carbonyl group (-O-CH-) is significantly deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene group.

  • Methylene Protons (g): The methylene protons of the butyric acid chain will be split into a sextet by the adjacent alpha-proton and the terminal methyl group.[5]

  • Methyl Protons (h): The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group, and it will be the most upfield signal in the spectrum.[5]

Comparative Analysis: 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid vs. 2-Phenoxybutyric acid

To better understand the influence of the benzodioxole moiety, a comparison with the ¹H NMR spectrum of 2-phenoxybutyric acid is insightful.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Determination A Sample Preparation B ¹H NMR Experiment A->B C Data Processing (FT, Phasing, Calibration) B->C D Chemical Shift Analysis C->D E Integration D->E F Splitting Pattern & J-Coupling E->F G Fragment Identification F->G H Connectivity Mapping G->H I Proposed Structure H->I J Comparison with Predicted Spectrum I->J K Final Structure Confirmation J->K

Sources

Comparative

Mastering the Molecular Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 2-(Benzodioxol-5-yloxy)-butyric acid

Mastering the Molecular Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid In the landscape of pharmaceutical research and drug development, the precise structural...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering the Molecular Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy provides an invaluable, non-destructive method to identify functional groups and probe the molecular architecture of a compound. This guide offers an in-depth technical comparison and characterization of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid, a molecule of interest, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. We will dissect its expected spectral features, benchmark them against related structures, and provide a robust experimental framework for its analysis.

The Structural Significance of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid

Before delving into its spectral characteristics, understanding the molecular structure of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid is crucial. This compound possesses three key functional regions that will give rise to distinct vibrational modes in the infrared spectrum:

  • A Carboxylic Acid Moiety (-COOH): This group is a strong IR absorber and presents some of the most characteristic peaks in the spectrum.

  • An Aryl Ether Linkage (-O-Ar): The connection between the butyric acid chain and the benzodioxole ring will have its own signature vibrations.

  • A Benzodioxole Ring System: This substituted aromatic ring contributes to a complex fingerprint region.

The interplay of these groups dictates the molecule's chemical properties and, consequently, its biological activity.

Predicted Infrared Spectrum: A Synthesis of Functional Group Vibrations

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its key absorption bands based on the extensive literature on its constituent functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Key Characteristics & Causality
Carboxylic AcidO-H Stretch3300 - 2500Broad, StrongThis exceptionally broad peak is a hallmark of hydrogen-bonded carboxylic acid dimers. The wide range is due to the various vibrational states accessible through strong intermolecular hydrogen bonding.[3][4][5][6]
Carboxylic AcidC=O Stretch1760 - 1690Strong, SharpThe position of this intense absorption is sensitive to its environment. In dimeric, saturated carboxylic acids, it typically appears around 1710 cm⁻¹.[3][5][6] Conjugation with a double bond or aromatic ring can lower this frequency.
Carboxylic AcidC-O Stretch1320 - 1210Medium-StrongThis band arises from the stretching of the carbon-oxygen single bond within the carboxylic acid group.[3]
Carboxylic AcidO-H Bend1440 - 1395 & 950 - 910Medium, BroadThese out-of-plane and in-plane bending vibrations of the hydroxyl group can sometimes be obscured by other peaks in the fingerprint region.[3]
Aromatic RingC-H Stretch3100 - 3000Weak-MediumThese absorptions are characteristic of C-H bonds on the aromatic ring and typically appear at slightly higher wavenumbers than aliphatic C-H stretches.[1][7]
Aromatic RingC=C Stretch1600 - 1450Medium, SharpAromatic rings exhibit several sharp bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.[8][7][9]
Aliphatic ChainC-H Stretch2950 - 2850MediumThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the butyric acid chain.[1]
Aryl EtherC-O-C Asymmetric Stretch1250 - 1200StrongThe asymmetric stretching of the aryl-oxygen-alkyl ether linkage is expected to be a prominent feature. Phenyl alkyl ethers typically show a strong absorbance around 1250 cm⁻¹.[2][10]
Aryl EtherC-O-C Symmetric Stretch1050 - 1000MediumThe symmetric stretch of the ether linkage is also expected, though it may be less intense than the asymmetric stretch.[2][10][11]
BenzodioxoleO-C-O Stretch~1040 & ~930MediumThe methylenedioxy group (-O-CH₂-O-) has characteristic stretching vibrations.

Experimental Protocol: A Self-Validating System for Accurate Characterization

To obtain a high-quality FTIR spectrum of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid, the following detailed methodology is recommended. This protocol is designed to be self-validating by incorporating essential background and sample preparation checks.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal[12]

  • 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid, solid powder

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

Step-by-Step Experimental Workflow
  • Instrument Preparation and Background Collection:

    • Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

    • Thoroughly clean the ATR crystal surface with methanol or isopropanol and a lint-free wipe to remove any residues from previous measurements.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as the intrinsic absorbance of the ATR crystal. The resulting background should be a flat line.

  • Sample Application:

    • Place a small amount of the solid 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[12] Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

Logical Flow of the Experimental Workflow

FTIR_Workflow A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Solid Sample C->D E Apply Consistent Pressure D->E F Collect Sample Spectrum E->F G Automatic Background Subtraction F->G H Baseline Correction (if needed) G->H I Peak Identification & Analysis H->I

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Comparative Analysis: Distinguishing Features

To highlight the utility of IR spectroscopy in structural confirmation, let's consider a hypothetical comparison with a structurally similar molecule, such as benzoic acid.

Feature 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid Benzoic Acid Key Differentiator
O-H Stretch Broad, 3300-2500 cm⁻¹Broad, 3300-2500 cm⁻¹[13]Both show the characteristic broad carboxylic acid O-H stretch.
C=O Stretch ~1710 cm⁻¹~1700-1680 cm⁻¹ (conjugated)[13]The C=O stretch in benzoic acid is at a slightly lower wavenumber due to conjugation with the aromatic ring.
Aryl Ether C-O Stretches Strong bands at ~1250 and ~1040 cm⁻¹AbsentThe presence of these strong ether bands is a definitive marker for our target molecule.
Aliphatic C-H Stretches Present at 2950-2850 cm⁻¹AbsentThe C-H stretches from the butyric acid chain are unique to the target molecule.
Aromatic C-H Bending Complex pattern in the fingerprint regionCharacteristic pattern for monosubstituted benzene (e.g., strong bands at 770-690 cm⁻¹)[13]The substitution pattern on the aromatic ring will lead to distinct out-of-plane bending vibrations in the fingerprint region.

Conclusion: The Power of Vibrational Spectroscopy

Infrared spectroscopy serves as a rapid and reliable tool for the characterization of 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid. The predicted spectrum reveals a rich tapestry of vibrational information, with the broad O-H stretch of the carboxylic acid, the sharp and intense carbonyl peak, and the strong C-O stretching of the aryl ether linkage being the most prominent and diagnostic features. By comparing this expected spectrum with those of simpler, related molecules, we can appreciate the nuanced yet definitive power of IR in confirming molecular identity. The experimental protocol outlined provides a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of the characterization process. For researchers in drug discovery and development, a thorough understanding of these spectral signatures is an indispensable asset in the journey from molecular design to therapeutic application.

References

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Google AI.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2018, August 2). ACS Publications.
  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
  • Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. (2026, January 19). Oreate AI Blog.
  • Spectroscopic Identification of Ethers and Epoxides. (n.d.). Oregon State University.
  • Spectroscopy of Ethers. (n.d.). Fiveable.
  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
  • Characterization of essential oils extracted from different aromatic plants by FTIR spectroscopy. (n.d.). Semantic Scholar.
  • Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.
  • Butyric Acid(107-92-6) IR Spectrum. (n.d.). ChemicalBook.
  • 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid. (n.d.). Hunan Huateng Pharmaceutical Co., Ltd.. Retrieved February 13, 2026, from

  • 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. (n.d.). PubChem.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-. (n.d.). NIST WebBook.
  • Butanoic acid, 4-[[2-(6-formyl-1,3-benzodioxol-5-yl)ethyl]amino]-4-oxo-, methyl ester. (n.d.). SpectraBase.
  • 2-Benzo[1][2]dioxol-5-yl-6-isopropoxy-4-(4-methoxy-phenoxy)-2H-chromene-3-carboxylic acid. (n.d.). PubChem. Retrieved February 13, 2026, from

  • (S)-2-Amino-3-(benzo[D][1][2]dioxol-5-YL)propanoic acid. (n.d.). PubChem. Retrieved February 13, 2026, from

  • IS NIR Spectra. (n.d.). NICODOM.
  • Composition of butanoic acid determined by IR spectroscopy. (n.d.). AWS.

Sources

Validation

Establishing a Certified Reference Standard for 2-(Benzodioxol-5-yloxy)-butyric acid: A Comprehensive Guide

Establishing a Certified Reference Standard for 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid: A Comprehensive Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a High-Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Establishing a Certified Reference Standard for 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a High-Quality Reference Standard

2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid is a molecule of interest within several fields of chemical and pharmaceutical research, notable for its structural motifs—the butyric acid chain and the benzodioxole core, which is present in numerous pharmacologically active compounds. The integrity of any research, from metabolic studies to quantitative analysis in drug formulation, is fundamentally dependent on the quality of the reference standards used. An uncharacterized or poorly defined standard can lead to erroneous results, wasted resources, and significant delays in development timelines.

This guide provides a comprehensive, scientifically-grounded framework for the de novo establishment of a primary reference standard for 2-(Benzo[1][2]dioxol-5-yloxy)-butyric acid. As a novel compound may not have a commercially available standard from compendial sources like the U.S. Pharmacopeia (USP), one must be synthesized and rigorously characterized in-house.[3] We will move beyond a simple listing of procedures to explain the causality behind each experimental choice, ensuring a self-validating and trustworthy process in line with global best practices.[1]

Part I: Candidate Material Synthesis and Purification

The first step is to obtain a high-purity batch of the material. A plausible and efficient synthetic route is the Williamson ether synthesis, reacting sesamol (benzo[1][2]dioxol-5-ol) with an appropriate 2-bromobutyrate ester, followed by hydrolysis.

Proposed Synthesis Workflow

cluster_synthesis Step 1: Williamson Ether Synthesis cluster_hydrolysis Step 2: Saponification cluster_purification Step 3: Purification A Sesamol (Benzo[1,3]dioxol-5-ol) D Intermediate Ester 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid ethyl ester A->D Reflux B Ethyl 2-bromobutyrate B->D Reflux C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Reflux E Hydrolysis (e.g., NaOH, then HCl) D->E F Crude Product 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid E->F G Purification (Recrystallization) F->G H Purified Candidate Material G->H

Caption: Proposed synthesis and purification workflow.

Anticipated Process-Related Impurities:

Based on this synthesis, the primary impurities to screen for are:

  • Unreacted Starting Materials: Sesamol and 2-bromobutyric acid (from hydrolysis of the ester).

  • Solvent Residues: Acetone, ethanol, or other solvents used in synthesis and purification.

  • Side-Reaction Products: Potential byproducts from competing reactions.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is chosen for its efficacy in removing solid impurities with different solubility profiles from the target compound. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at their boiling points. An ideal system would be a mixture like isopropanol/water, where the compound dissolves in the hot alcohol and precipitation is induced by the controlled addition of water (an anti-solvent).

  • Dissolution: Dissolve the crude material in the minimum required volume of the hot primary solvent (e.g., isopropanol) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize the yield. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then allow to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified material under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight to remove residual solvents.

Part II: Unambiguous Identity Confirmation

Before assessing purity, it is mandatory to confirm that the purified material is indeed the correct molecule. A combination of spectroscopic techniques is essential for this confirmation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred for its accuracy.

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in both positive and negative ion modes.

  • Expected Results:

    • Molecular Formula: C₁₁H₁₂O₅

    • Molecular Weight: 224.21 g/mol

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 225.0706 and potentially a sodium adduct [M+Na]⁺ at m/z 247.0526.

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 223.0557. The high-resolution data should match the theoretical exact mass to within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure, connectivity, and environment of each atom.

  • Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).

  • Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

    • ~ 1.0-1.2 ppm (t, 3H): Methyl protons of the butyric acid chain.

    • ~ 1.8-2.0 ppm (m, 2H): Methylene protons (CH₂) of the butyric acid chain.

    • ~ 4.5-4.7 ppm (t, 1H): Methine proton (CH) adjacent to the ether oxygen.

    • ~ 5.9-6.0 ppm (s, 2H): Characteristic singlet for the methylenedioxy (O-CH₂-O) protons.

    • ~ 6.3-6.8 ppm (m, 3H): Aromatic protons of the benzodioxole ring.

    • ~ 10-12 ppm (br s, 1H): Carboxylic acid proton (this signal may be broad and its position can vary).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1250 cm⁻¹ and ~1040 cm⁻¹ (strong): C-O stretches associated with the ether and methylenedioxy groups.

    • ~1485 cm⁻¹: Aromatic C=C stretching.

Part III: Establishing Purity - A Comparative Approach

Purity assessment is not a single measurement but a composite evaluation using orthogonal (different and independent) methods.[1] The two primary methods for assigning a purity value are chromatographic purity and an absolute assay.

Comparison of Purity Assessment Strategies
ParameterChromatographic Purity (e.g., HPLC-UV)Absolute Assay (e.g., Mass Balance)
Principle Separates and quantifies all UV-active impurities relative to the main peak.Determines the content of the main component by subtracting the sum of all impurity contents (water, solvents, inorganic) from 100%.
Measures Purity relative to other UV-absorbing species.Absolute content of the organic molecule.
Pros Excellent for detecting and quantifying structurally related impurities. Highly sensitive and specific.Provides a more "true" measure of the pure substance. Accounts for non-UV active and inorganic impurities.
Cons May not detect non-chromophoric impurities. Requires reference standards for identified impurities for accurate quantification.Can be complex, requiring multiple independent tests. The final uncertainty is a composite of the uncertainties of each individual test.
Typical Use Routine quality control, stability testing, detection of process impurities and degradants.Certification of a primary reference standard.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the method of choice for non-volatile, polar organic molecules like our target compound.[4][5] A C18 column provides excellent retention for the aromatic ring, while an acidified mobile phase ensures the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape.[6][7] UV detection is ideal due to the strong chromophore of the benzodioxole ring system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (for the benzodioxole ring) and 210 nm (for general impurities).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask and dissolve in acetonitrile/water (50:50).

Validation: This method must be validated for specificity (forced degradation studies), linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy according to ICH guidelines.

Absolute Purity by Mass Balance

The mass balance approach provides an absolute assay value by accounting for all significant impurities. The workflow involves summing all impurity contents and subtracting from 100%.

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-Combustible Impurities)

A Purified Candidate Material B Karl Fischer Titration A->B C Headspace GC-FID A->C D Sulfated Ash Test A->D E Water Content (%) B->E F Residual Solvents (%) C->F G Non-Combustible Impurities (%) D->G H Mass Balance Calculation 100% - (E + F + G) E->H F->H G->H I Certified Purity Value H->I

Caption: Workflow for purity assignment via Mass Balance.

  • a) Water Content by Karl Fischer Titration:

    • Causality: This is the gold standard for accurate water determination, far superior to loss-on-drying which can also measure volatile solvents.

    • Method: Use a coulometric Karl Fischer titrator. Accurately weigh a suitable amount of the reference standard and add it to the titration cell. The instrument will automatically titrate the water present and provide a direct reading of the water content (%).

  • b) Residual Solvents by Headspace Gas Chromatography (GC):

    • Causality: Headspace GC is the ideal technique for analyzing volatile organic compounds (solvents) in a non-volatile solid matrix.

    • Method:

      • Accurately weigh the sample into a headspace vial.

      • Add a suitable high-boiling-point solvent (e.g., DMSO).

      • Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow solvents to partition into the headspace.

      • Inject an aliquot of the headspace gas into a GC with a Flame Ionization Detector (FID).

      • Quantify against a calibrated standard of the expected solvents (e.g., acetone, isopropanol).

  • c) Non-Combustible Impurities by Sulfated Ash:

    • Causality: This test quantifies any inorganic impurities (salts, catalysts) that will not combust during analysis.

    • Method:

      • Accurately weigh about 1 g of the substance into a crucible.

      • Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.

      • Cool, moisten again with sulfuric acid, and heat until white fumes are no longer evolved.

      • Ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

      • Cool in a desiccator, weigh, and calculate the percentage of residue.

Part IV: Certification, Storage, and Management

Once the identity is confirmed and purity is assessed, the final steps are certification and establishing a management plan.

Assigning the Certified Value

The purity value from the mass balance approach is typically used for the certificate. The final certified value should include an uncertainty budget, combining the standard deviations of each independent measurement (water, solvents, ash).

Example Certificate of Analysis Summary:

TestMethodResult
Identity HRMS, ¹H NMR, FTIRConforms to Structure
Chromatographic Purity HPLC-UV (280 nm)99.85% (Area %)
Water Content Karl Fischer0.08%
Residual Solvents Headspace GC0.02% (Isopropanol)
Sulfated Ash Gravimetric<0.01%
Assay (by Mass Balance) Calculation99.90%
Certified Purity ---99.9% ± 0.1%
Long-Term Management
  • Storage: The reference standard should be stored in a tightly sealed, inert container (e.g., amber glass vial), protected from light, and kept at a controlled, low temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.

  • Distribution: Use a validated inventory system to track the distribution and use of the standard.[3] For routine laboratory use, it is often practical to prepare a secondary or "working" standard that is qualified against this primary standard to preserve the primary stock.[1]

References

  • World Health Organization. General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]

  • SIELC Technologies. Separation of Benzo-1,3-dioxole-5-acetic acid on Newcrom R1 HPLC column. [Link]

  • Zhang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893339. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? [Link]

  • MRIGlobal. Four Keys to Reference Standard Management. [Link]

  • PubChem. 2-Benzo[1][2]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid. [Link]

  • ResearchGate. Mobile phase for determination of butyric acid by HPLC? [Link]

  • Google Patents. (2014).
  • PubChem. (S)-2-Amino-3-(benzo[D][1][2]dioxol-5-YL)propanoic acid. [Link]

  • Google Patents. Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. EP0824532A1.
  • PubMed. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121-5. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 873-9. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

Sources

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